4-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one
Description
This compound is a heterocyclic derivative featuring a 3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene moiety fused to a 3,4-dihydrophthalazin-1(2H)-one ring. It is identified as a metabolite formed during the biodegradation of methyl orange (MO) by a mixed culture of Fomitopsis pinicola (brown-rot fungus) and Pseudomonas aeruginosa. The compound arises via demethylation and hydroxylation pathways, reflecting its role in environmental degradation processes . Its structure combines redox-active cyclohexadienone groups with a phthalazinone core, which may influence its reactivity and stability in biological systems.
Properties
CAS No. |
888954-40-3 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H12N2O3/c1-20-13-8-9(6-7-12(13)18)14-10-4-2-3-5-11(10)15(19)17-16-14/h2-8,18H,1H3,(H,17,19) |
InChI Key |
WNICZIKEKVADHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the phthalazinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The phthalazinone core can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the phthalazinone core.
Scientific Research Applications
4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound shares a cyclohexa-2,5-dien-1-ylidene backbone with several other derivatives, but its functional groups and applications vary significantly. Key structural comparisons include:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The target compound’s methoxy and oxo substituents create a polarized conjugated system, enhancing its redox activity in biodegradation. In contrast, cosmetic colorants (e.g., CI 42045) prioritize diethylamino and sulphonato groups for color intensity and solubility .
- Metal Coordination: The mercury complex ([5439-21-4]) demonstrates how the cyclohexadienone scaffold can bind metals, whereas the target compound lacks such functionality .
Functional and Reactivity Differences
A. Biodegradation vs. Industrial Stability
- The target compound’s methoxy and oxo groups make it prone to enzymatic degradation (e.g., demethylation by P. aeruginosa), enabling its role in MO breakdown .
- Cosmetic colorants (e.g., CI 42045) incorporate sulphonato groups to improve water solubility and stability under physiological conditions, ensuring longevity in commercial products .
B. Electronic Properties
Research Findings and Implications
- Environmental Impact : The target compound’s formation during MO degradation underscores its transient nature in ecosystems, contrasting with persistent industrial dyes restricted under RoHS .
- Structure-Activity Relationships: Substituents like sulphonato or diethylamino groups enhance stability and functionality in commercial applications, while methoxy-oxo systems favor biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
